3-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione
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Description
Scientific Research Applications
Synthesis and Chemical Reactions
One area of application is in the development of functionalized heterocycles. For example, researchers have developed versatile protocols for preparing functionalized heterocycles, which are crucial in pharmaceuticals and materials science. These methods involve reactions with primary aromatic amines and secondary aliphatic amines, leading to the formation of thiophene derivatives and various amide derivatives (Kabirifard, Ghahremani, & Afsharpoor, 2015). Similarly, electrooxidative methods have been used to synthesize novel oxazolidine derivatives, highlighting the compound's role in generating new molecular structures with potential applications in various fields (Okimoto et al., 2012).
Antimicrobial and Anticancer Activities
Another significant area of research involves the synthesis of compounds for antimicrobial and anticancer applications. Some studies focus on creating derivatives that exhibit antibacterial and antifungal activities, demonstrating the potential of these compounds in developing new treatments for infections (Prakash et al., 2010). Additionally, the synthesis of N-substituted indole derivatives has shown promising results in anticancer activity, specifically against breast cancer cell lines, indicating the compound's utility in oncology research (Kumar & Sharma, 2022).
Novel Heterocyclic Compounds Development
The compound also plays a role in the creation of novel heterocyclic compounds with a wide range of potential applications. For instance, the synthesis of oxazolidines, thiazolidines, and various bicyclic compounds from β-hydroxy- or β-mercapto-α-amino acid esters showcases the compound's versatility in organic synthesis and the development of new chemical entities (Badr, Aly, Fahmy, & Mansour, 1981).
Properties
IUPAC Name |
3-[1-(4-thiophen-3-ylbenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c22-17-11-25-19(24)21(17)16-5-8-20(9-6-16)18(23)14-3-1-13(2-4-14)15-7-10-26-12-15/h1-4,7,10,12,16H,5-6,8-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFMQXIIMUAESM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.